molecular formula C14H12N2O3 B3034739 7-Hydroxy-beta-carboline-1-propionic acid CAS No. 215934-15-9

7-Hydroxy-beta-carboline-1-propionic acid

Cat. No.: B3034739
CAS No.: 215934-15-9
M. Wt: 256.26 g/mol
InChI Key: MBOPWGSKAKJDIH-UHFFFAOYSA-N
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Description

7-Hydroxy-beta-carboline-1-propionic acid is an organic compound that belongs to the class of beta-carboline alkaloids. It is known for its cytotoxic activity and is used extensively in life sciences research . The compound has a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol .

Scientific Research Applications

7-Hydroxy-beta-carboline-1-propionic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other beta-carboline derivatives.

    Biology: Studied for its cytotoxic activity and potential use in cancer research.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Biochemical Pathways

Β-carboline alkaloids are known to impact various cellular processes through their interaction with dna and inhibition of certain enzymes . The downstream effects of these interactions can lead to changes in cell proliferation and other cellular functions.

Pharmacokinetics

The compound is soluble in various solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The primary result of the action of 7-Hydroxy-beta-carboline-1-propionic acid is its cytotoxic activity . This suggests that the compound may have potential applications in the treatment of conditions characterized by uncontrolled cell proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its action may be influenced by the chemical environment. Additionally, the compound should be stored at 2-8°C, protected from air and light , indicating that temperature and exposure to light and air can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-beta-carboline-1-propionic acid typically involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

the compound can be synthesized in the laboratory using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-beta-carboline-1-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further used in different research applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Hydroxy-beta-carboline-1-propionic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique hydroxyl group at the 7th position, which contributes to its distinct chemical properties and biological activities. This hydroxyl group enhances its cytotoxic activity and makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

3-(7-oxo-2,9-dihydropyrido[3,4-b]indol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-8-1-2-9-10-5-6-15-11(3-4-13(18)19)14(10)16-12(9)7-8/h1-2,5-7,15-16H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOPWGSKAKJDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CNC(=C3NC2=CC1=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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